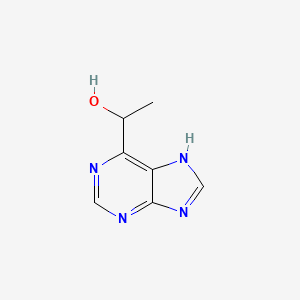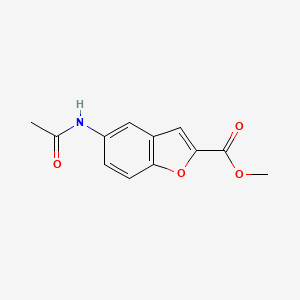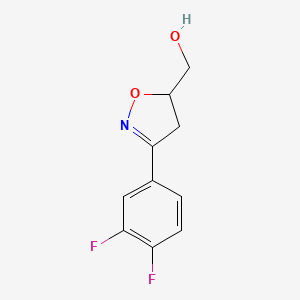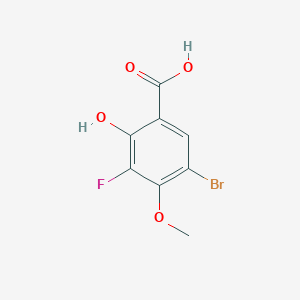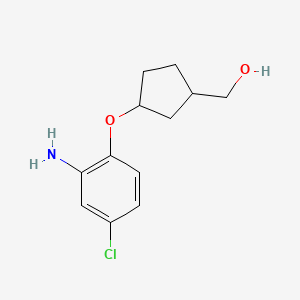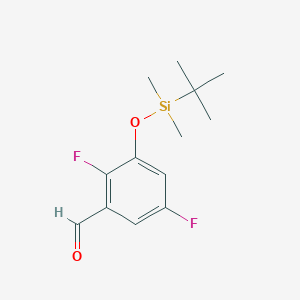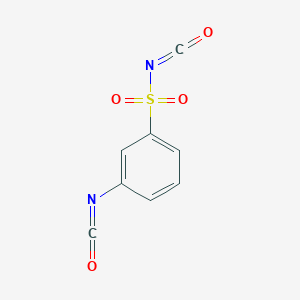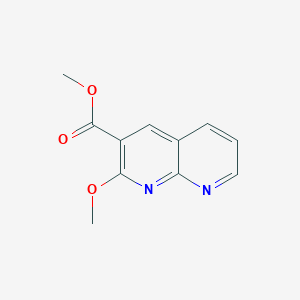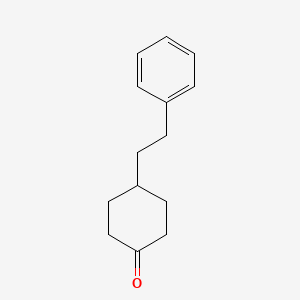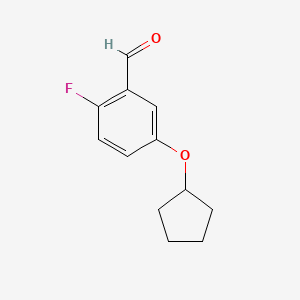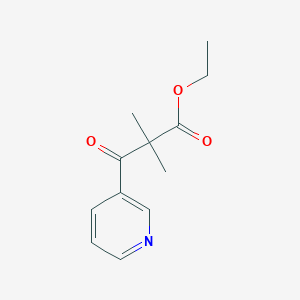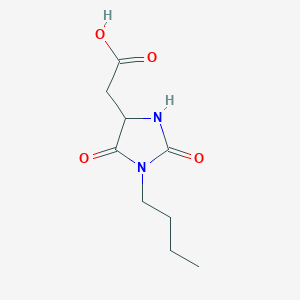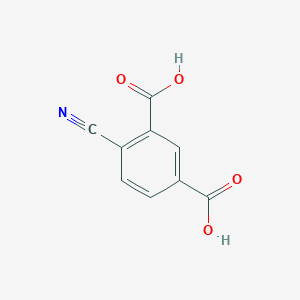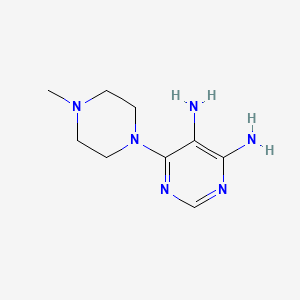![molecular formula C10H9FOS B8314637 7-fluoro-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B8314637.png)
7-fluoro-3,4-dihydrobenzo[b]thiepin-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-fluoro-3,4-dihydrobenzo[b]thiepin-5(2H)-one is an organic compound belonging to the class of thiepin derivatives. This compound is characterized by a fused ring system containing both benzene and thiepin rings, with a fluorine atom substituent at the 7th position. The presence of the fluorine atom and the thiepin ring structure imparts unique chemical and physical properties to this compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-3,4-dihydrobenzo[b]thiepin-5(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 3,4-dihydrobenzo[b]thiepin-5(2H)-one, which is then subjected to fluorination at the 7th position. The fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods
For large-scale production, the synthesis route is optimized to enhance yield and purity while minimizing costs and environmental impact. Industrial methods often involve the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more efficient fluorinating agents is also explored to improve the overall process.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-3,4-dihydrobenzo[b]thiepin-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted thiepin derivatives.
Scientific Research Applications
7-fluoro-3,4-dihydrobenzo[b]thiepin-5(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-fluoro-3,4-dihydrobenzo[b]thiepin-5(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to the desired biological or chemical effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
- 2,7-di-p-chlorobenzoylnaphtho[2′3′-4:5]thiepin
Uniqueness
7-fluoro-3,4-dihydrobenzo[b]thiepin-5(2H)-one is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H9FOS |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
7-fluoro-3,4-dihydro-2H-1-benzothiepin-5-one |
InChI |
InChI=1S/C10H9FOS/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6H,1-2,5H2 |
InChI Key |
SPWQZGVAQSITPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C2)F)SC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


